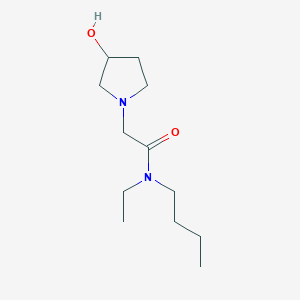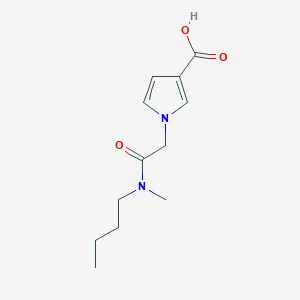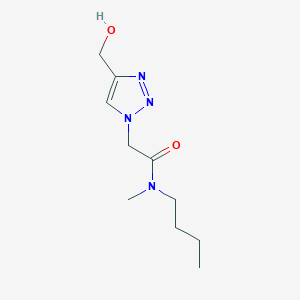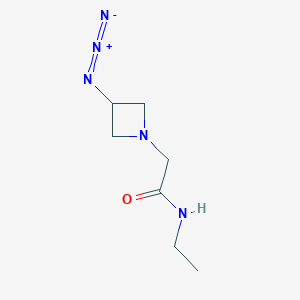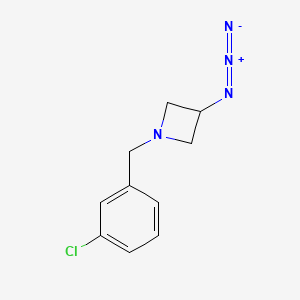
3-アジド-1-(3-クロロベンジル)アゼチジン
概要
説明
3-Azido-1-(3-chlorobenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
科学的研究の応用
3-Azido-1-(3-chlorobenzyl)azetidine has diverse applications in scientific research:
作用機序
Pharmacokinetics (ADME Properties)
- ADNAZ’s absorption depends on its route of administration (e.g., oral, intravenous, or topical). It likely distributes throughout the body, reaching various tissues. ADNAZ may undergo metabolic transformations, potentially involving enzymatic reactions. Elimination occurs through urine, feces, or other routes. ADNAZ’s low melting point (78 °C) suggests it could be used as a melt-cast explosive or an energetic plasticizer .
生化学分析
Biochemical Properties
3-Azido-1-(3-chlorobenzyl)azetidine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules, forming stable triazole linkages. This property makes 3-Azido-1-(3-chlorobenzyl)azetidine a valuable tool in bioconjugation and labeling studies. Additionally, the chlorobenzyl group can engage in electrophilic aromatic substitution reactions, further expanding its utility in biochemical applications .
Cellular Effects
The effects of 3-Azido-1-(3-chlorobenzyl)azetidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades. Moreover, 3-Azido-1-(3-chlorobenzyl)azetidine can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-Azido-1-(3-chlorobenzyl)azetidine exerts its effects through several mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the target proteins, affecting their activity and function. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-1-(3-chlorobenzyl)azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Azido-1-(3-chlorobenzyl)azetidine is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can impact its efficacy and potency in biochemical assays and experiments .
Dosage Effects in Animal Models
The effects of 3-Azido-1-(3-chlorobenzyl)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, 3-Azido-1-(3-chlorobenzyl)azetidine can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Azido-1-(3-chlorobenzyl)azetidine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Azido-1-(3-chlorobenzyl)azetidine can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-Azido-1-(3-chlorobenzyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical effects and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 3-Azido-1-(3-chlorobenzyl)azetidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .
準備方法
The synthesis of 3-Azido-1-(3-chlorobenzyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidine, which can be derived from aziridines through ring expansion reactions.
Chlorobenzylation: The final step involves the alkylation of the azetidine ring with 3-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
3-Azido-1-(3-chlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, especially at the azido and chlorobenzyl positions.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common reagents include sodium azide for azidation, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation. Major products depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar compounds include other azetidines and aziridines, such as:
Azetidine: Lacks the azido and chlorobenzyl groups, making it less reactive but more stable.
3-Azido-1-(2-chlorobenzyl)azetidine: Similar structure but with a different position of the chlorobenzyl group, affecting its reactivity and applications.
1-(3-chlorobenzyl)azetidine: Lacks the azido group, reducing its versatility in chemical reactions.
The uniqueness of 3-Azido-1-(3-chlorobenzyl)azetidine lies in its combination of the azido and chlorobenzyl groups, providing a balance of reactivity and stability that is advantageous for various applications .
特性
IUPAC Name |
3-azido-1-[(3-chlorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLNOEYQYKKURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



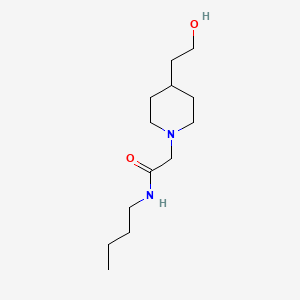

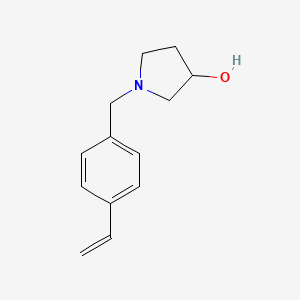
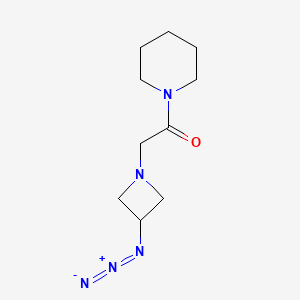

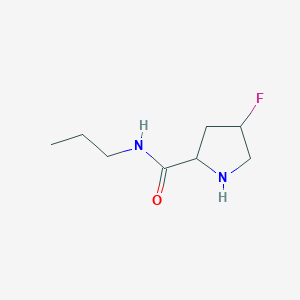
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)
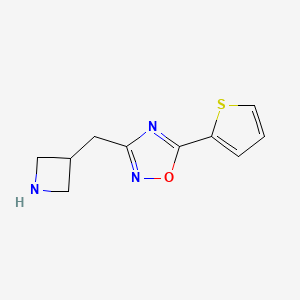
![2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1475822.png)
